molecular formula C13H15N3O4S B6534520 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 1021249-78-4

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B6534520
CAS No.: 1021249-78-4
M. Wt: 309.34 g/mol
InChI Key: UAKUZCNSRZPTEO-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylsulfamoyl group attached to the benzene ring and an oxazole ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-1,2-dicarbonyl compounds with amines.

    Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced via sulfonylation reactions using dimethylsulfamoyl chloride and a suitable base.

    Coupling with Benzamide: The final step involves coupling the synthesized oxazole derivative with benzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxazole derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with receptors to modulate their signaling pathways.

    Altering Protein Function: Binding to proteins and altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzoic acid
  • 4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzylamine

Uniqueness

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-8-12(20-15-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKUZCNSRZPTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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